
2-Methoxy-5-methylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-methylaniline hydrochloride is an aromatic amine compound with the molecular formula C8H11NO·HCl. It is also known by other names such as 5-Methyl-o-anisidine hydrochloride and 6-Methoxy-m-toluidine hydrochloride. This compound is often used in various chemical syntheses and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methylaniline hydrochloride typically involves the nitration of anisole followed by reduction and methylation. The general steps are as follows:
Nitration: Anisole is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-methoxy-5-nitroanisole.
Reduction: The nitro group in 2-methoxy-5-nitroanisole is reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid, yielding 2-methoxy-5-methylaniline.
Hydrochloride Formation: The free base 2-methoxy-5-methylaniline is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is often purified through recrystallization or distillation to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form 2-methoxy-5-methylcyclohexylamine.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 2-Methoxy-5-methylcyclohexylamine.
Substitution: Halogenated or nitrated derivatives of 2-Methoxy-5-methylaniline.
Scientific Research Applications
Synthesis of Dyes and Pigments
2-Methoxy-5-methylaniline hydrochloride is widely used in the synthesis of azo dyes and pigments. Its ability to undergo diazotization followed by coupling reactions makes it a valuable intermediate in the dye industry. For instance, it can be coupled with various phenolic compounds to produce vibrant azo dyes used in textiles and plastics.
Analytical Chemistry
This compound serves as a standard for the determination of primary aromatic amines in environmental samples. Analytical methods such as High-Performance Liquid Chromatography (HPLC) utilize this compound for calibration curves to quantify its presence in various matrices, including water and food products .
Table 1: Analytical Methods Using this compound
Method | Application | Reference |
---|---|---|
HPLC | Quantification of primary aromatic amines | |
GC-MS | Detection in food safety assessments | |
UV-Vis Spectrophotometry | Colorimetric analysis of dye concentrations |
Recent studies have highlighted the biological activities associated with this compound. It has been investigated for its potential cytotoxic effects against various cancer cell lines, indicating its role in medicinal chemistry.
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxic effects of this compound on human tumor cell lines, revealing significant activity with IC50 values indicating potential therapeutic applications against specific cancers .
Safety and Toxicological Considerations
While this compound has beneficial applications, it is essential to note its toxicological profile. The compound is classified as harmful if ingested or inhaled and can cause serious eye irritation and potential carcinogenic effects . Proper handling and safety protocols are crucial when working with this chemical.
Table 2: Safety Profile of this compound
Hazard Type | Description |
---|---|
Acute Toxicity | Harmful if swallowed (H302) |
Eye Irritation | Causes serious eye irritation (H319) |
Carcinogenicity | May cause cancer (H350) |
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methylaniline hydrochloride involves its interaction with various molecular targets and pathways. As an aromatic amine, it can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to potential genotoxic effects. The compound’s effects on cellular pathways are still under investigation, with studies focusing on its role in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-o-anisidine
- 6-Methoxy-m-toluidine
- p-Cresidine
- 2-Methylaniline
- 4-Methoxy-2-methylaniline
Uniqueness
2-Methoxy-5-methylaniline hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies .
Biological Activity
2-Methoxy-5-methylaniline hydrochloride, also known as p-cresidine or 2-methoxy-5-methyl aniline, is an organic compound that belongs to the class of aminophenyl ethers. Its structure consists of a methoxy group and a methyl group attached to a phenyl ring, which contributes to its biological activity. This article explores the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and safety profiles.
- Molecular Formula : C8H11NO
- Molecular Weight : 137.179 g/mol
- CAS Number : 120-71-8
- LogP (Octanol-Water Partition Coefficient) : 1.37, indicating moderate lipophilicity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as a ligand for specific receptors or enzymes, influencing cellular signaling pathways. The compound has been studied for its potential antimicrobial , antiviral , and anticancer properties.
Antimicrobial Activity
Research indicates that 2-methoxy-5-methylaniline exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown its effectiveness against a range of microorganisms, suggesting potential applications in disinfectants and antiseptics .
Antiviral Activity
The compound has also demonstrated antiviral activity in preliminary studies, particularly against Herpes viruses. This suggests that it may have therapeutic potential in treating viral infections .
Anticancer Activity
Studies have indicated that 2-methoxy-5-methylaniline may possess anticancer properties. It has been evaluated in animal models for its carcinogenic potential, showing mixed results. Some studies suggest that it can induce mutations in certain conditions, while others indicate it may not be significantly carcinogenic at lower doses .
Toxicological Profile
The safety profile of this compound is critical for its application in various fields. Toxicity studies have shown that high doses can lead to adverse effects, including carcinogenicity in specific models (e.g., p53 heterozygous mice) when administered over extended periods . The compound's exposure is primarily occupational or through environmental sources, as it is not a naturally occurring metabolite .
Case Studies and Research Findings
Study | Findings |
---|---|
PMID: 31557052 | Detected in human blood among individuals exposed to this compound; highlights its relevance in human health studies. |
Toxicologic Pathology (2003) | Evaluated the carcinogenic potential in p53 heterozygous mouse models; indicated potential oncogenicity under certain conditions. |
MDPI Research (2021) | Investigated synthesis and structural properties; reported antimicrobial activity against various pathogens. |
Properties
IUPAC Name |
2-methoxy-5-methylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-3-4-8(10-2)7(9)5-6;/h3-5H,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIATBPDSJINNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.